molecular formula C22H19FN4O7 B576199 Benzamide,  3,4-bis(acetyloxy)-N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 CAS No. 176379-13-8

Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5

Cat. No.: B576199
CAS No.: 176379-13-8
M. Wt: 470.4 g/mol
InChI Key: MCQRZGAVTAWVNO-UHFFFAOYSA-N
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Description

Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5]: is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including acetyloxy, amino, fluorophenyl, and dioxo groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5] typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzamide Core: This step involves the acylation of aniline derivatives with benzoyl chloride under basic conditions to form the benzamide core.

    Introduction of Acetyloxy Groups: The hydroxyl groups on the benzamide core are acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Incorporation of the Fluorophenyl Group: This step involves a nucleophilic aromatic substitution reaction where a fluorophenyl group is introduced using a suitable fluorinating agent.

    Formation of the Tetrahydro-3-methyl-2,4-dioxo Moiety: This involves cyclization reactions under acidic or basic conditions to form the tetrahydro-3-methyl-2,4-dioxo structure.

    Final Assembly: The final step involves coupling the intermediate products under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetyloxy groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its structural features suggest it could interact with various biological targets, including enzymes and receptors.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In industry, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5] exerts its effects involves interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can undergo hydrolysis to release active metabolites, while the fluorophenyl group can enhance binding affinity to specific targets. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, facilitating its interaction with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler analog without the acetyloxy and fluorophenyl groups.

    N-(4-fluorophenyl)benzamide: Lacks the acetyloxy and tetrahydro-3-methyl-2,4-dioxo moieties.

    3,4-Diacetoxybenzamide: Lacks the fluorophenyl and tetrahydro-3-methyl-2,4-dioxo groups.

Uniqueness

Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5] is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

176379-13-8

Molecular Formula

C22H19FN4O7

Molecular Weight

470.4 g/mol

IUPAC Name

[2-acetyloxy-4-[[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C22H19FN4O7/c1-11(28)33-16-9-4-13(10-17(16)34-12(2)29)20(30)25-18-19(24)27(22(32)26(3)21(18)31)15-7-5-14(23)6-8-15/h4-10H,24H2,1-3H3,(H,25,30)

InChI Key

MCQRZGAVTAWVNO-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N)OC(=O)C

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N)OC(=O)C

Synonyms

Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-

Origin of Product

United States

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